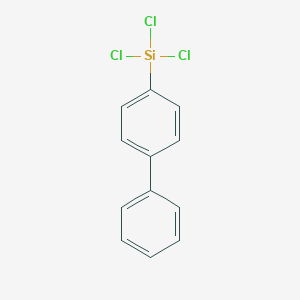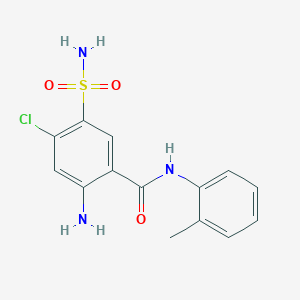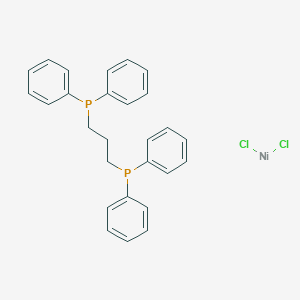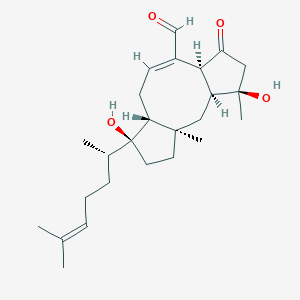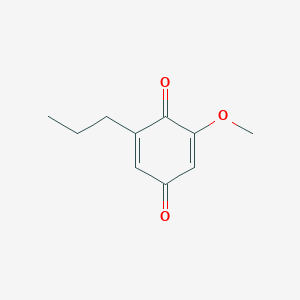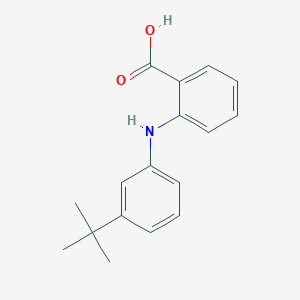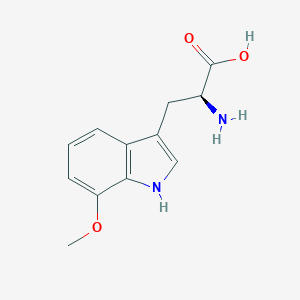
6-chloro-1H-quinazolin-4-one
Overview
Description
6-chloro-1H-quinazolin-4-one is an organic compound belonging to the quinazoline family. It is characterized by a quinazoline core structure with a chlorine atom at the 6th position and a hydroxyl group at the 4th position.
Mechanism of Action
Target of Action
The primary target of 6-Chloro-4-hydroxyquinazoline is Poly (ADP-ribose) polymerase (PARP) . PARP is a key enzyme located in the nucleus, and its main functions include repairing single-stranded DNA breaks and maintaining chromosome integrity . Among its 18 subtypes, PARP1 is responsible for 90% of the PARylation events linked to the repair of DNA damage .
Mode of Action
6-Chloro-4-hydroxyquinazoline interacts with its target, PARP, by suppressing the intracellular PAR formation and enhancing the γH2AX aggregation . This interaction leads to the stimulation of the formation of intracellular reactive oxygen species (ROS) and the depolarization of the mitochondrial membrane .
Biochemical Pathways
The compound’s action affects the PARP pathway . This pathway involves the PARylation of different nuclear proteins, such as histones, RNA polymerases, DNA polymerases, and DNA ligases . The compound’s action on this pathway leads to an increase in apoptosis and cytotoxicity .
Pharmacokinetics
It’s worth noting that the compound’s interaction with its target is dose-dependent , suggesting that its bioavailability and efficacy may be influenced by dosage.
Result of Action
The action of 6-Chloro-4-hydroxyquinazoline results in superior cytotoxicity in primary PARPi-resistant cell lines . It dose-dependently suppresses the intracellular PAR formation and enhances the γH2AX aggregation . This leads to an increase in apoptosis and cytotoxicity .
Action Environment
It’s important to note that the compound’s efficacy can be influenced by factors such as dosage , the presence of PARPi-resistant cells , and potentially other biological and environmental conditions.
Biochemical Analysis
Biochemical Properties
6-Chloro-4-hydroxyquinazoline is part of the quinazoline family, which is known for its wide range of biological activities. Quinazolines are building blocks for about 150 naturally occurring alkaloids with a broad range of biological activity
Cellular Effects
Quinazoline derivatives have been shown to have various effects on cells, including cytotoxicity in certain cancer cell lines
Molecular Mechanism
Some quinazoline derivatives have been found to inhibit certain enzymes, which could potentially explain their biological activities
Temporal Effects in Laboratory Settings
There is currently limited information available on the temporal effects of 6-Chloro-4-hydroxyquinazoline in laboratory settings. It has been reported that the compound has a melting point of 263-265 °C , suggesting that it is relatively stable under normal laboratory conditions.
Metabolic Pathways
Quinazoline derivatives are known to exhibit a broad spectrum of pharmacological activities, suggesting that they may interact with various enzymes and metabolic pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-chloro-1H-quinazolin-4-one typically involves the reaction of 4-chloroquinazoline-6-yl acetate with ammonia in methanol under inert atmosphere conditions. The reaction is carried out at room temperature for approximately three hours, resulting in a high yield of the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high purity and yield. The product is then purified through crystallization or other suitable methods to obtain the final compound .
Chemical Reactions Analysis
Types of Reactions: 6-chloro-1H-quinazolin-4-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 6th position can be substituted with other nucleophiles under appropriate conditions.
Oxidation Reactions: The hydroxyl group at the 4th position can be oxidized to form quinazolinone derivatives.
Reduction Reactions: The compound can undergo reduction reactions to form different quinazoline derivatives.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate in an aqueous or alcoholic medium.
Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction Reactions: Reagents such as sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Major Products:
Substitution Reactions: Various substituted quinazoline derivatives.
Oxidation Reactions: Quinazolinone derivatives.
Reduction Reactions: Reduced quinazoline derivatives.
Scientific Research Applications
Comparison with Similar Compounds
4-Hydroxyquinazoline: Lacks the chlorine atom at the 6th position, resulting in different biological activities and chemical reactivity.
6-Bromo-4-hydroxyquinazoline: Contains a bromine atom instead of chlorine, which can lead to variations in its chemical and biological properties.
Uniqueness: 6-chloro-1H-quinazolin-4-one is unique due to the presence of both the chlorine atom and hydroxyl group, which contribute to its distinct chemical reactivity and biological activities. Its ability to inhibit specific enzymes and pathways makes it a valuable compound for further research and development in medicinal chemistry .
Properties
IUPAC Name |
6-chloro-3H-quinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2O/c9-5-1-2-7-6(3-5)8(12)11-4-10-7/h1-4H,(H,10,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOBVWEUSCRFCPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C(=O)NC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40166957 | |
| Record name | 4(3H)-Quinazolinone, 6-chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40166957 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16064-14-5 | |
| Record name | 6-Chloro-4(3H)-quinazolinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16064-14-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4(3H)-Quinazolinone, 6-chloro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016064145 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 16064-14-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52062 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4(3H)-Quinazolinone, 6-chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40166957 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


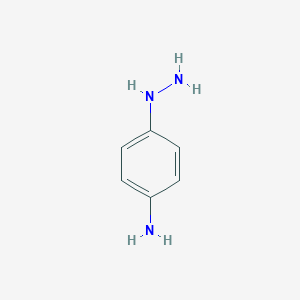

![3-Methylbenzo[b]thiophene](/img/structure/B106505.png)
![(1S,2S,8R)-6,7,7-trimethyltricyclo[6.2.1.01,5]undec-5-ene-2-carboxylic acid](/img/structure/B106506.png)
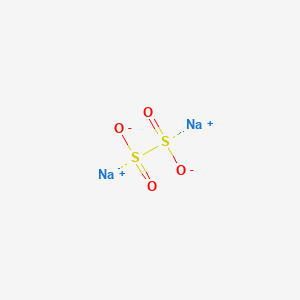
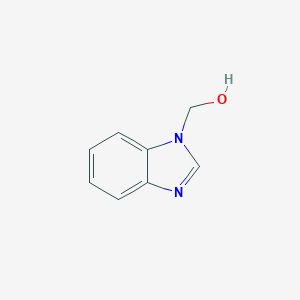
![SODIUM 2-[7-(DIETHYLAMINO)-2-OXO-2H-1-BENZOPYRAN-3-YL]BENZOXAZOLE-5-SULFONATE](/img/structure/B106518.png)
